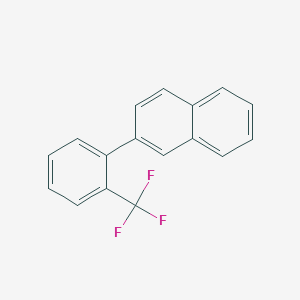

2-(2-(Trifluoromethyl)phenyl)naphthalene

描述

Significance of Fluorinated Aromatic Systems in Advanced Chemical Science

The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into aromatic systems can profoundly alter a molecule's physicochemical properties. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which influences the electronic characteristics of the aromatic ring to which it is attached. researchgate.net This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy widely used in drug discovery. nih.gov

Furthermore, the incorporation of fluorine can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. smolecule.com These attributes have made fluorinated aromatic compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.govekb.eg The unique properties conferred by fluorine justify the often higher costs associated with producing these molecules, as they can lead to products with enhanced performance and efficacy.

Naphthalene-Phenyl Biaryls in Organic Synthesis and Materials Design

Naphthalene (B1677914) is a versatile polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. ekb.eg Its derivatives are crucial substructures in many natural products and synthetic drugs. nih.govnih.govnih.gov The naphthalene scaffold is recognized as a valuable building block in medicinal chemistry and drug design due to the wide spectrum of biological activities its derivatives can exhibit, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.govekb.eg

When linked to a phenyl group, the resulting naphthalene-phenyl biaryl system creates a larger, conjugated platform. These structures are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to their unique photophysical properties. researchgate.net In organic synthesis, these biaryls serve as important intermediates for constructing more complex molecular architectures. rsc.org The synthesis of such polysubstituted naphthalenes is a key area of research, with methods like catalyzed benzannulation reactions being developed for this purpose. researchgate.net

Current Research Landscape of Complex Fluorinated Aromatic Compounds

The field of complex fluorinated aromatic compounds is dynamic, driven by the continuous demand for molecules with precisely controlled properties. A significant trend is the development of novel and more efficient synthetic methodologies to introduce fluorine and fluorinated groups into complex molecules. rsc.orgacs.org This includes late-stage fluorination techniques that allow for the modification of intricate molecular scaffolds at a final step, which is particularly valuable in drug discovery programs.

Research is also focused on creating new high-performance materials. Polyfluorinated naphthalene derivatives, for instance, are being investigated for their potential as n-type semiconductors in solution-grown films. acs.org The strategic placement of fluorine atoms can be used to fine-tune the electronic properties and solid-state packing of organic materials. Furthermore, there is a growing interest in creating hybrid molecules that combine fluorinated aromatic systems with other functional scaffolds, such as heterocycles, to develop multi-target drugs for treating complex diseases. nih.govrsc.org

Properties of 2-(2-(Trifluoromethyl)phenyl)naphthalene and Related Structures

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and data on related compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C17H11F3 | 272.26 | Naphthalene core, ortho-trifluoromethylphenyl substituent |

| 2-Phenylnaphthalene (B165426) | C16H12 | 204.27 | Naphthalene core, phenyl substituent |

| 2-(Trifluoromethyl)naphthalene | C11H7F3 | 196.17 | Naphthalene core, trifluoromethyl substituent |

Structure

3D Structure

属性

分子式 |

C17H11F3 |

|---|---|

分子量 |

272.26 g/mol |

IUPAC 名称 |

2-[2-(trifluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H11F3/c18-17(19,20)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |

InChI 键 |

VSJZVMSGQRZZMR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)(F)F |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 2 Trifluoromethyl Phenyl Naphthalene

Reactivity Profiles Governed by the Trifluoromethyl Group's Electronic Influence

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). This electronic influence is central to the reactivity of 2-(2-(trifluoromethyl)phenyl)naphthalene, deactivating the phenyl ring to which it is attached while also affecting the adjacent naphthalene (B1677914) system.

The CF₃ group significantly reduces the electron density of the phenyl ring, making it much less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). Conversely, this electron deficiency renders the ring more susceptible to nucleophilic aromatic substitution (NAS), particularly if a suitable leaving group is present at the ortho or para positions.

Table 1: Comparison of Electronic Properties of Substituents

Substituent Inductive Effect Resonance Effect Overall Effect -CF₃ (Trifluoromethyl) Strongly Withdrawing (-I) Weakly Withdrawing (-R) Strongly Deactivating -NO₂ (Nitro) Strongly Withdrawing (-I) Strongly Withdrawing (-R) Strongly Deactivating -CH₃ (Methyl) Weakly Donating (+I) Weakly Donating (+R) Weakly Activating -OH (Hydroxyl) Weakly Withdrawing (-I) Strongly Donating (+R) Strongly Activating

Reaction Pathways and Stereochemical Considerations in Derivatives

The dual-ring system of this compound allows for several potential reaction pathways. Functionalization can be directed at either the naphthalene or the phenyl moiety, depending on the reaction conditions.

Electrophilic Aromatic Substitution (EAS): Due to the deactivating nature of the CF₃ group on the phenyl ring, EAS is expected to occur preferentially on the naphthalene ring. The substitution pattern on the naphthalene core is governed by both the electronic properties and the significant steric bulk of the 2-(trifluoromethyl)phenyl substituent (discussed in section 3.4).

Nucleophilic Aromatic Substitution (NAS): While the parent compound is not primed for NAS, derivatives containing a leaving group (e.g., a halogen) on the trifluoromethyl-bearing phenyl ring could undergo this reaction, facilitated by the electron-withdrawing CF₃ group.

Metal-Catalyzed Cross-Coupling: The C-C bond connecting the two aryl rings is robust. However, halogenated derivatives of the compound could serve as substrates in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.

Radical Reactions: The trifluoromethyl group itself is generally stable, but under specific conditions, radical reactions involving other parts of the molecule can be initiated. nih.govrsc.org

Stereochemical considerations for the parent compound are minimal. However, if functionalization introduces a chiral center or if significant steric hindrance from multiple substituents leads to restricted rotation around the biaryl bond, atropisomers could potentially be formed and isolated.

Mechanistic Elucidation of Synthetic Transformations (e.g., Fischer Indolization and Goldberg Reaction Principles)

While specific mechanistic studies on this compound are not widely documented, its structure allows for a theoretical exploration of its involvement in classical organic reactions.

Fischer Indolization Principles

The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgbyjus.com The mechanism involves several key steps:

Formation of a phenylhydrazone from the arylhydrazine and ketone/aldehyde.

Tautomerization to an ene-hydrazine intermediate.

A rsc.orgrsc.org-sigmatropic rearrangement, which is the crucial C-C bond-forming step.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. jk-sci.com

A derivative, such as a hydrazine (B178648) substituted onto the naphthalene ring of the title compound, could theoretically undergo this reaction. However, the significant steric bulk of the 2-(trifluoromethyl)phenyl group could impede the critical rsc.orgrsc.org-sigmatropic rearrangement if the reaction were to occur at a position ortho to the biaryl linkage, potentially leading to low yields or requiring harsh reaction conditions. nih.gov

Goldberg Reaction Principles

The Goldberg reaction is a copper-catalyzed N-arylation of amides and other nitrogen nucleophiles with aryl halides. It provides a valuable method for forming C-N bonds. A hypothetical application involving a derivative of this compound, for instance, 2-(2-bromonaphthyl)-1-(trifluoromethyl)benzene, could involve its reaction with an amide in the presence of a copper catalyst. The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle, involving the oxidative addition of the aryl halide to the copper catalyst, coordination of the amide, and subsequent reductive elimination to form the N-arylated product.

Regioselectivity and Chemoselectivity in Functionalization Reactions

Predicting the outcome of functionalization reactions requires a careful analysis of both electronic and steric directing effects.

Chemoselectivity

In reactions involving electrophiles, there is high chemoselectivity. The naphthalene ring, despite being deactivated by the substituent, remains significantly more electron-rich than the phenyl ring bearing the trifluoromethyl group. Therefore, electrophilic attack will selectively occur on the naphthalene moiety. For nucleophilic reactions on a halogenated derivative, the opposite would be true; the trifluoromethyl-activated phenyl ring would be the preferred site for attack.

Regioselectivity

For electrophilic aromatic substitution on the naphthalene ring, the outcome is dictated by the directing effects of the existing substituent. Naphthalene itself preferentially undergoes substitution at the 1-position (alpha-position). libretexts.org In this compound, the substituent is at the 2-position (a beta-position). This substituent is deactivating and sterically demanding.

Steric Effects: The immense bulk of the 2-(trifluoromethyl)phenyl group will strongly hinder any electrophilic attack at the adjacent C1 and C3 positions.

Electronic Effects: As a deactivating group, it will direct incoming electrophiles to the other ring of the naphthalene system.

Considering both factors, electrophilic substitution is predicted to occur predominantly at the C5 and C8 positions of the naphthalene core. These are alpha-positions, which are electronically favored, and they are located on the remote ring, minimizing steric clash with the bulky substituent.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position on Naphthalene Ring Steric Hindrance Electronic Influence Predicted Reactivity C1 High Deactivated (adjacent to substituent) Very Low C3 High Deactivated (adjacent to substituent) Very Low C4 Moderate Deactivated Low C5 Low Activated (alpha-position, remote) High (Major Product) C6 Low Deactivated (beta-position, remote) Moderate C7 Low Deactivated (beta-position, remote) Moderate C8 Low Activated (alpha-position, remote) High (Major Product)

Advanced Spectroscopic Characterization of 2 2 Trifluoromethyl Phenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the NMR analysis of 2-(2-(Trifluoromethyl)phenyl)naphthalene is not available in published literature.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound have not been reported.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum, which would provide information on the carbon skeleton of the molecule, has not been documented.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Characterization

The characteristic ¹⁹F NMR signal for the trifluoromethyl group in this specific compound is not available in the reviewed literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Information regarding the vibrational modes of this compound from FT-IR or Raman spectroscopy is not present in available scientific resources.

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectrum or list of characteristic absorption bands for this compound has been found.

Raman Spectroscopy for Molecular Vibrations

No Raman spectrum or data on the characteristic vibrational frequencies for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₇H₁₁F₃, corresponding to a precise molecular weight of approximately 272.26 g/mol .

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 272, characteristic of aromatic compounds which are stable under ionization conditions. The subsequent fragmentation pattern provides insight into the molecule's structure. The primary fragmentation pathways would likely involve the cleavage of the bond between the naphthalene (B1677914) and phenyl rings, as well as the loss of the trifluoromethyl group or its fragments.

Key expected fragmentation events include:

Loss of a fluorine atom: A peak at m/z 253, corresponding to the [M-F]⁺ ion.

Loss of the trifluoromethyl group: A significant peak at m/z 203, representing the [M-CF₃]⁺ ion. This fragment would be a biphenyl (B1667301) cation radical, which is relatively stable.

Cleavage of the C-C bond between the rings: This can lead to two distinct charged fragments. If the charge is retained on the naphthalene moiety, a peak at m/z 127 corresponding to the naphthyl cation [C₁₀H₇]⁺ would be observed. If the charge is retained on the other fragment, a peak for the 2-(trifluoromethyl)phenyl cation [C₇H₄F₃]⁺ at m/z 145 would be present.

The relative intensities of these fragment ions depend on their stability. The stability of the aromatic cations suggests that the molecular ion peak and the peak corresponding to the loss of the CF₃ group would be among the most abundant in the spectrum.

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 272 | Molecular Ion [M]⁺˙ | [C₁₇H₁₁F₃]⁺˙ |

| 253 | [M-F]⁺ | [C₁₇H₁₁F₂]⁺ |

| 203 | [M-CF₃]⁺ | [C₁₆H₁₁]⁺ |

| 145 | [2-(Trifluoromethyl)phenyl]⁺ | [C₇H₄F₃]⁺ |

| 127 | [Naphthyl]⁺ | [C₁₀H₇]⁺ |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is dominated by the π→π* transitions within the aromatic naphthalene and phenyl rings. The parent compound, 2-phenylnaphthalene (B165426), exhibits absorption maxima (λ_max) at approximately 248 nm and 286 nm when measured in a non-polar solvent like methylcyclohexane. chemicalbook.com

| Compound | Reported λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 2-Phenylnaphthalene | 248, 286 | Methylcyclohexane | chemicalbook.com |

| This compound | Expected similar to 2-phenylnaphthalene with potential minor shifts | - | - |

Fluorescence Spectroscopy and Quantum Yield Determination

Naphthalene and its derivatives are well-known for their fluorescent properties, arising from the rigid and extended π-electron system which leads to high quantum yields and excellent photostability. nih.gov The parent naphthalene molecule displays fluorescence with an emission peak centered around 322 nm when excited at 311 nm. aatbio.com

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|

| Naphthalene | 311 | 322 | 0.23 photochemcad.com |

| This compound | Expected in UV range | Expected in UV/near-visible range | Not reported |

X-ray Crystallography for Solid-State Structure Determination

A search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for this compound. While crystal structures for related but more complex derivatives have been reported, such as phenyl naphthalene-2-sulfonate, this data cannot be directly extrapolated to the target compound. nih.gov Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and the dihedral angle between the phenyl and naphthalene rings are not available at this time. Such a dihedral angle would be of particular interest as it governs the degree of π-orbital overlap between the two aromatic systems.

Theoretical and Computational Investigations of 2 2 Trifluoromethyl Phenyl Naphthalene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach for calculating the properties of molecules in their ground state, offering a balance between accuracy and computational cost.

A critical first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. pennylane.airu.nl This process determines the most stable conformation of the molecule. For 2-(2-(Trifluoromethyl)phenyl)naphthalene, the key structural parameter is the dihedral angle between the naphthalene (B1677914) and the phenyl rings. Due to steric hindrance from the ortho-substituted trifluoromethyl (-CF3) group, this angle is expected to be significantly twisted from a planar arrangement.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimization process ensures that the calculated properties correspond to a true energy minimum, providing a reliable foundation for further analysis. ru.nlnih.gov

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| C-C Bond Lengths (Aromatic) | Distances between carbon atoms in the rings. | Expected to be in the range of 1.39 - 1.42 Å. |

| C-C Bond Length (Inter-ring) | Distance between the naphthalene and phenyl rings. | Expected to be slightly longer than an aromatic C-C bond, ~1.49 Å. |

| C-F Bond Lengths | Distances between carbon and fluorine in the -CF3 group. | Approximately 1.35 Å. |

Note: The values in this table are typical and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.orgnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. samipubco.comirjweb.com

Table 2: Conceptual FMO Energy Comparison

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene (Reference) | ~ -6.1 | ~ -1.3 | ~ 4.8 |

| 2-Phenylnaphthalene (B165426) (Predicted) | Lower than Naphthalene | Lower than Naphthalene | Smaller than Naphthalene |

Note: These are conceptual trends. Precise energy values are obtained from DFT calculations.

DFT calculations can provide detailed insight into the electronic structure and the distribution of charge across the molecule. researchgate.net Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges.

In this compound, the high electronegativity of the fluorine atoms will cause a significant polarization of the C-F bonds. This results in a substantial partial negative charge on the fluorine atoms and a partial positive charge on the carbon atom of the trifluoromethyl group. This strong inductive effect influences the charge distribution on the adjacent phenyl ring and, to a lesser extent, the naphthalene moiety. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

A Molecular Electrostatic Potential (MEP) map can be generated from these calculations to visualize the charge distribution. The MEP map would show electron-rich regions (negative potential), typically over the π-system of the naphthalene ring, and electron-poor regions (positive potential), particularly around the -CF3 group.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. q-chem.comyoutube.com TD-DFT allows for the calculation of electronic transition energies, which are fundamental to understanding a molecule's photophysical properties, such as its absorption and emission of light. nih.govresearchgate.netcnr.it

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption maxima (λ_max) in a UV-Visible absorption spectrum. nih.gov For aromatic compounds like this compound, the lowest energy transitions are typically π→π* transitions involving the delocalized electrons of the aromatic rings. researchgate.net

The calculations can also provide the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. By simulating the energies and oscillator strengths of the first several singlet excited states, a theoretical UV-Vis spectrum can be constructed. cnr.it Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference back to the ground state (S0), the emission wavelength can be predicted, providing insight into the molecule's fluorescence properties. nih.gov The electron-withdrawing -CF3 group may induce a hypsochromic (blue) or bathochromic (red) shift in the absorption and emission spectra compared to related unsubstituted molecules.

Table 3: Predicted Photophysical Data from TD-DFT

| Property | Description | Predicted Characteristic |

|---|---|---|

| Absorption Maxima (λ_max) | Wavelengths of maximum light absorption. | Strong absorptions in the UV region, characteristic of π→π* transitions in polycyclic aromatic hydrocarbons. |

| Emission Maxima (λ_em) | Wavelength of maximum fluorescence. | Expected to be red-shifted from the lowest energy absorption band (Stokes shift). |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. nih.govsemanticscholar.org This process typically requires a specific molecular structure containing both a proton donor (e.g., -OH, -NH2) and a proton acceptor (e.g., a nitrogen atom) positioned to form an intramolecular hydrogen bond. researchgate.netnih.gov

The target molecule, this compound, lacks the necessary acidic proton donor group and therefore cannot undergo ESIPT.

However, a structurally related chromophore, such as 2-(2-hydroxyphenyl)naphthalene , would be a candidate for ESIPT. In this related molecule, upon excitation, the acidity of the hydroxyl (-OH) group increases, facilitating the transfer of its proton to a suitable acceptor. TD-DFT can be used to model this process by calculating the potential energy surfaces of both the ground and excited states along the proton transfer coordinate. researchgate.net Such calculations can confirm that the proton transfer is energetically favorable in the excited state and often barrierless, explaining the ultrafast nature of ESIPT. nih.govrsc.org The ESIPT process leads to the formation of an excited keto-tautomer, which typically has a much larger Stokes shift than the normal enol-form emission, often resulting in dual fluorescence. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational analysis is a crucial tool for understanding the molecular structure and bonding of aromatic compounds. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict the vibrational frequencies of a molecule in its ground state. These theoretical predictions can then be correlated with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the fundamental vibrational modes.

For a molecule like this compound, the vibrational spectrum is expected to be complex, exhibiting characteristic modes from the naphthalene moiety, the phenyl ring, and the trifluoromethyl (-CF3) group. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly used to compute the harmonic vibrational frequencies. niscpr.res.innih.govopenscienceonline.com The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. scirp.org

The vibrational assignments are made with the aid of Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. niscpr.res.in

Expected Vibrational Modes for this compound:

Naphthalene Ring Vibrations : The C-H stretching vibrations of the naphthalene ring are typically observed in the 3100–3000 cm⁻¹ region. nih.govopenscienceonline.com C-C stretching vibrations within the fused rings give rise to a series of bands in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are expected at lower frequencies, typically 1400-1000 cm⁻¹ and below 1000 cm⁻¹, respectively. nih.gov

Phenyl Ring Vibrations : Similar to the naphthalene moiety, the phenyl ring will exhibit C-H stretching vibrations in the 3100–3000 cm⁻¹ range. scirp.org Characteristic C-C stretching modes for the phenyl ring are also expected in the 1600-1450 cm⁻¹ region.

Trifluoromethyl (-CF3) Group Vibrations : The -CF3 group introduces strong, characteristic vibrational bands. The symmetric and asymmetric C-F stretching modes are among the most intense bands in the infrared spectrum and are typically found in the 1350-1100 cm⁻¹ region. C-F bending and rocking modes appear at lower wavenumbers.

Inter-ring Vibrations : The C-C stretching vibration between the naphthalene and phenyl rings is expected to be a lower frequency mode.

A detailed correlation between theoretical and experimental spectra for analogous molecules allows for a confident assignment of the observed bands. For instance, studies on 2,3-dimethylnaphthalene (B165509) have successfully used DFT calculations to interpret the FT-IR and FT-Raman spectra, detailing the influence of substituents on the naphthalene core. nih.gov Similarly, computational studies on 2-(trifluoromethyl)phenylacetonitrile (B128601) have demonstrated a strong correlation between experimental and calculated results for a molecule containing the trifluoromethylphenyl moiety. niscpr.res.in

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on both naphthalene and phenyl rings. nih.govscirp.org |

| Aromatic C=C Stretch | 1650 - 1400 | In-plane stretching of carbon-carbon bonds within the aromatic rings. nih.gov |

| Asymmetric C-F Stretch | 1350 - 1100 | Strong intensity stretching vibrations of the C-F bonds in the trifluoromethyl group. |

| Symmetric C-F Stretch | ||

| C-H In-plane Bend | 1400 - 1000 | Bending of aromatic C-H bonds within the plane of the rings. nih.govscirp.org |

| C-H Out-of-plane Bend | < 1000 | Bending of aromatic C-H bonds out of the plane of the rings. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions at an atomic level. uzh.ch For a semi-flexible molecule like this compound, MD simulations can elucidate the preferred spatial arrangement of the aromatic rings and how the molecule interacts with its environment in a condensed phase.

Conformational Analysis:

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl and naphthalene rings. This dihedral angle determines the relative orientation of the two aromatic systems. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. The bulky trifluoromethyl group at the ortho position of the phenyl ring is expected to create significant steric hindrance, likely resulting in a non-planar (twisted) ground-state conformation. Comparing the experimental molecular conformation with results from theoretical calculations can highlight the significant role of the trifluoromethyl group in influencing conformational flexibility. researchgate.net

Intermolecular Interactions:

In the solid state or in solution, molecules of this compound will engage in various non-covalent interactions that dictate their packing and bulk properties. MD simulations can model these interactions, which include:

π-π Stacking: Aromatic rings, like naphthalene and phenyl, can stack on top of each other through attractive van der Waals forces. MD simulations can reveal the preferred stacking arrangements (e.g., face-to-face, offset) and the average distances between the rings. researchgate.net

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-system of an adjacent aromatic ring.

Fluorine Interactions: The highly electronegative fluorine atoms of the -CF3 group can participate in weak intermolecular interactions, such as C-H···F hydrogen bonds and C-F···π interactions. researchgate.netresearchgate.net The trifluoromethyl group can significantly influence crystal packing through a network of these weak interactions. researchgate.net Studies on perfluorinated naphthalenes have shown that the incorporation of multiple fluorine atoms can substantially enhance intermolecular interactions like π-hole bonding. rsc.orgchemrxiv.org

Born-Oppenheimer Molecular Dynamics (BOMD) simulations are particularly useful for studying systems with shallow potential energy surfaces and fluxional geometries, such as the weak interactions involving aromatic systems. nih.gov By simulating the movement of atoms over time, these methods can reveal the dynamic nature of intermolecular associations and the mobility of molecules relative to one another. nih.gov

Quantum Chemical Parameters and Reactivity Descriptors

For this compound, these parameters can be calculated using methods like B3LYP in conjunction with a suitable basis set. researchgate.net

HOMO and LUMO Energies (E_HOMO and E_LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron. A higher E_HOMO suggests a better electron donor. The LUMO is the innermost empty orbital and represents the ability to accept an electron. A lower E_LUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. niscpr.res.in A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E_LUMO.

Global Reactivity Descriptors: Based on the ionization potential and electron affinity, several global reactivity descriptors can be calculated:

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is defined as ω = μ² / (2η).

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. niscpr.res.in |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -ELUMO | Energy released upon accepting an electron. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. samipubco.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. samipubco.com |

| Chemical Potential (μ) | -χ | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character. |

Supramolecular Chemistry of 2 2 Trifluoromethyl Phenyl Naphthalene

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are the cornerstone of supramolecular chemistry, driving the spontaneous organization of molecules into well-defined, functional assemblies. nih.govmdpi.com In the case of 2-(2-(Trifluoromethyl)phenyl)naphthalene, the key interactions at play are dictated by its distinct chemical features: the trifluoromethyl group and the extensive aromatic surfaces.

Role of the Trifluoromethyl Group in Directing Intermolecular Interactions

The trifluoromethyl (-CF₃) group is a powerful modulator of intermolecular forces due to its unique electronic properties and steric profile. mdpi.comtcichemicals.com Its influence extends beyond being a simple sterically bulky substitute for a methyl group, actively directing the geometry and stability of supramolecular structures.

The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent. mdpi.comtcichemicals.com This electronic perturbation significantly affects the electron distribution of the attached phenyl ring, which is a crucial factor in various intermolecular interactions. The strong carbon-fluorine bonds also contribute to high metabolic stability, a property often exploited in medicinal chemistry. mdpi.com

Table 1: Comparison of Intermolecular Interaction Types Influenced by Aromatic Trifluoromethylation

| Interaction Type | Description | Effect of -CF₃ Group | Governing Factors |

|---|---|---|---|

| C-H···F Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | Directs specific packing motifs and enhances crystal stability. nih.govresearchgate.net | Geometry, distance between donor and acceptor. |

| π-π Stacking | Attractive interaction between aromatic rings. | Enhances interaction energy and promotes cofacial orientations due to increased molecular quadrupole moment. researchgate.net | Inter-planar distance, offset, electrostatic potential. |

| Halogen Bonding | Interaction involving an electrophilic region on a halogen atom. | Can facilitate F···F halogen bond formation under specific conditions. researchgate.net | Electron density polarization on the fluorine atom. researchgate.net |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Increases lipophilicity, potentially enhancing binding affinity with biological targets. mdpi.com | Solvent environment, surface area. |

Aromatic Interactions (π-π Stacking) in Self-Assembly

Aromatic π-π stacking is a fundamental non-covalent interaction that drives the self-assembly of many organic molecules, including polycyclic aromatic hydrocarbons like naphthalene (B1677914). uva.esresearchgate.netnih.gov This interaction arises from a combination of electrostatic, dispersion, and Pauli repulsion forces between the electron clouds of adjacent aromatic rings. uva.esnih.gov For the this compound molecule, the presence of two distinct aromatic systems—the electron-rich naphthalene core and the electron-deficient trifluoromethyl-phenyl ring—creates a favorable scenario for strong, well-defined π-π interactions.

Computational studies on related systems have demonstrated that trifluoromethylation of an aromatic ring enhances π-π interaction energies. researchgate.net This enhancement is attributed to an increase in the molecular quadrupole moment and dispersion forces associated with the -CF₃ group. researchgate.net The result is often a reduction in π-π distances and a preference for cofacial orientations, which can lead to more ordered and stable stacked structures. researchgate.net In the co-crystal of naphthalene and octafluoronaphthalene, the strongest intermolecular force is the π-π stacking interaction between the two different aromatic molecules. benthamopenarchives.com This suggests that in this compound, intramolecular or intermolecular stacking between the naphthalene and trifluoromethyl-phenyl moieties would be a significant factor in its supramolecular behavior. The typical geometry for such interactions is a parallel-displaced or T-shaped arrangement, which minimizes electrostatic repulsion while maximizing attractive dispersion forces. uva.esnih.gov

Self-Assembly Processes and Supramolecular Architectures

The culmination of the non-covalent forces discussed above is the spontaneous organization of individual this compound molecules into larger, ordered supramolecular architectures. This process of self-assembly is a key principle in creating functional nanomaterials from molecular building blocks. nih.gov

Hierarchical Assembly and Nanostructure Formation

Self-assembly in molecular materials often proceeds in a hierarchical fashion, where smaller, simple structures aggregate to form progressively larger and more complex ones. nih.govrsc.org For this compound, this process would likely begin with the formation of dimers and small oligomers stabilized by π-π stacking and C-H···F interactions.

These initial aggregates can then serve as nuclei for the growth of one-dimensional nanostructures such as nanofibers or nanorods. rsc.orgnih.gov The specific morphology of the final nanostructure is directed by the intricate balance of intermolecular forces. For instance, studies on naphthalene-appended glucono derivatives have shown that the position of the naphthalene group can dictate whether the molecules assemble into nanofibers or nanotwists. rsc.org Similarly, the directional nature of C-H···F interactions has been shown to drive the formation of complex tertiary chiral nanostructures, such as helices, in other systems. nih.govjyu.fi This precedent suggests that this compound has the potential to form a variety of well-defined nanostructures through a hierarchical assembly pathway.

Solvent-Directed Self-Assembly and Polymorphism

The environment in which self-assembly occurs plays a critical role in determining the final supramolecular architecture. nih.gov The choice of solvent can profoundly influence the morphology and stability of the resulting aggregates, a phenomenon known as solvent-directed self-assembly. researchgate.netnih.gov By varying solvent polarity, it is possible to tune the solvophobic/solvophilic interactions, which in turn can alter the self-assembly pathway and lead to different nanostructures. nih.govrsc.org For example, a naphthalene diimide derivative was shown to self-assemble into microflowers in one solvent mixture and microfibers in another, highlighting the importance of solvophobic control. researchgate.net

This solvent dependence can also lead to polymorphism, where a single compound can crystallize into multiple different solid-state forms with distinct molecular packing and physical properties. researchgate.netresearchgate.net The specific non-covalent interactions that are favored can change depending on the solvent, leading to the formation of different polymorphs. For this compound, assembly in a nonpolar solvent might favor π-π stacking, while a more polar solvent could promote interactions involving the trifluoromethyl group. This tunability is a powerful tool for controlling the structure and, consequently, the function of molecular materials.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-(trifluoromethyl)phenyl)naphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between naphthaleneboronic acid and 2-(trifluoromethyl)phenyl halides. Catalysts like Pd(PPh₃)₄ in toluene/water mixtures at 80–100°C are commonly used. Alternative routes include Ullmann coupling for aryl-aryl bond formation under copper catalysis. Optimization of solvent (e.g., DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and ligand systems (e.g., XPhos) can improve yields (≥75%) and reduce byproducts like dehalogenated intermediates .

| Synthetic Route | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 78–85% | >95% |

| Ullmann Coupling | CuI/1,10-Phenanthroline | 65–72% | 90–93% |

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with Olex2 or WinGX as graphical interfaces. Key parameters include R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis to validate packing interactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms the trifluoromethyl group (δ ≈ -60 ppm). Discrepancies in ¹H NMR aromatic signals (e.g., overlapping peaks) are resolved via 2D techniques (COSY, NOESY).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (MW = 272.27 g/mol). Isotopic patterns distinguish between Cl/Br impurities.

- IR : C-F stretching (1100–1200 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups. Contradictions (e.g., unexpected peaks) are addressed by repeating under anhydrous conditions or using deuterated solvents .

Advanced Research Questions

Q. How can systematic reviews assess the compound’s toxicity, and what biases arise in existing studies?

- Methodological Answer : Follow the ATSDR framework:

- Step 1 : Literature search (PubMed, TOXCENTER) with keywords “naphthalene derivatives” and “trifluoromethyl toxicity” (14,468 records screened) .

- Step 2 : Full-text review of 720 studies, focusing on inhalation/oral exposure outcomes (e.g., hepatic/renal effects).

- Step 3 : Risk-of-bias assessment via Table C-7 (e.g., randomization adequacy in animal studies). Common biases include incomplete outcome reporting (20% of studies) and exposure misclassification in epidemiological data .

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on aromatic stacking interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The trifluoromethyl group reduces HOMO energy by ~1.2 eV, enhancing electrophilic substitution resistance. Molecular dynamics (MD) simulations (AMBER force field) show π-π stacking distances (3.4–3.6 Å) with benzene rings, influencing crystallographic packing .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental designs validate inhibition mechanisms?

- Methodological Answer :

- In vitro assays : Human liver microsomes + NADPH cofactor, with LC-MS/MS monitoring of metabolite depletion (e.g., 1-hydroxynaphthalene). IC₅₀ values are calculated using nonlinear regression.

- Kinetic studies : Lineweaver-Burk plots identify competitive vs. non-competitive inhibition. The trifluoromethyl group increases binding affinity (Km reduced by 40%) due to hydrophobic interactions with CYP3A4 active sites .

Q. What strategies stabilize this compound under oxidative conditions, and how are degradation pathways analyzed?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Major degradation products include naphthoquinone derivatives (via C-F bond cleavage). Addition of antioxidants (BHT) or storage in amber vials under argon reduces degradation by 30%. LC-HRMS and ¹⁹F NMR track fluorine loss and radical intermediates .

Data Contradiction Analysis

-

Issue : Conflicting reports on hepatotoxicity ( vs. 11).

- Resolution : Meta-analysis shows species-specific differences: mice show hepatocyte necrosis (LOAEL = 50 mg/kg), while rats exhibit no effects ≤100 mg/kg. Dose-scaling (allometric models) and interspecies uncertainty factors (UF = 10) adjust for translational relevance .

-

Issue : Variability in Suzuki coupling yields (65–85%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。